molecular formula C15H12N2O2 B11863970 5-Methoxy-2-phenylquinazolin-4(3H)-one

5-Methoxy-2-phenylquinazolin-4(3H)-one

Cat. No.: B11863970
M. Wt: 252.27 g/mol
InChI Key: VFESWAHMSZYZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-phenylquinazolin-4(3H)-one is a synthetic organic compound based on the quinazolin-4(3H)-one scaffold, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its association with a wide spectrum of biological activities . This compound is of significant interest in biochemical and pharmacological research, particularly in the field of oncology. The core quinazolinone structure is a key pharmacophore in several FDA-approved tyrosine kinase inhibitors, such as erlotinib and lapatinib, which target the Epidermal Growth Factor Receptor (EGFR) and other key signaling pathways . Researchers value 2-phenylquinazolin-4(3H)-one derivatives as potential multi-targeted agents for investigating tumor progression and angiogenesis . Studies on closely related analogues have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), ovarian (A2780), liver (HepG-2), and colorectal (HCT-116) carcinomas . The mechanism of action for this class of compounds is primarily attributed to the inhibition of critical tyrosine kinases, such as EGFR and VEGFR-2 . By inhibiting these enzymes, quinazolinone derivatives can disrupt signal transduction pathways that control cancer cell proliferation, survival, and the formation of new blood vessels (angiogenesis) that tumors need to grow . Furthermore, research on potent analogues has shown that, beyond kinase inhibition, these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, specifically at the G2/M phase, providing multiple mechanisms to halt cancer cell growth . The methoxy substituent on the core structure is a common modification explored in structure-activity relationship (SAR) studies to optimize pharmacological properties and binding affinity . This product is intended for research purposes only, strictly for use in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and handle the material according to their institution's guidelines for laboratory chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

5-methoxy-2-phenyl-3H-quinazolin-4-one

InChI

InChI=1S/C15H12N2O2/c1-19-12-9-5-8-11-13(12)15(18)17-14(16-11)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17,18)

InChI Key

VFESWAHMSZYZHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)NC(=N2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Methoxy 2 Phenylquinazolin 4 3h One

Classical Synthetic Routes to 4(3H)-Quinazolinone Core Structures and Their Adaptability to 5-Methoxy-2-phenylquinazolin-4(3H)-one

The synthesis of the 4(3H)-quinazolinone scaffold is a well-established area of organic chemistry, with several classical methods that can be adapted for the specific preparation of this compound. These routes typically involve the construction of the pyrimidinone ring onto a pre-existing substituted benzene (B151609) derivative.

The Niementowski Quinazoline (B50416) Synthesis is one of the most common and direct methods, involving the thermal condensation of an anthranilic acid with an amide. wikipedia.orgnih.gov For the synthesis of this compound, the required starting material would be 2-amino-6-methoxybenzoic acid, which would be condensed with benzamide (B126). The reaction is typically conducted at high temperatures (130–150 °C) and can be a lengthy process. wikipedia.orgijprajournal.com The first synthesis of the quinazoline nucleus was reported by Griess in 1869 using cyanogen, which was later optimized by Von Niementowski in 1895 to use amides instead. nih.gov

Another prominent classical route is the Borsche Synthesis , which proceeds via a 2-aminobenzamide (B116534) intermediate. This method involves several steps:

Reaction of 2-amino-6-methoxybenzoic acid with benzoyl chloride to form 2-(benzamido)-6-methoxybenzoic acid.

Conversion of the carboxylic acid to an amide, yielding 2-(benzamido)-6-methoxybenzamide.

Cyclization, often induced by heating in a basic medium, to furnish the final this compound.

A related and widely used strategy involves the use of a benzoxazinone (B8607429) intermediate . nih.gov In this approach, 2-amino-6-methoxybenzoic acid is first treated with an acylating agent, such as benzoyl chloride, to form the corresponding N-acyl derivative. This intermediate is then cyclized, typically using a dehydrating agent like acetic anhydride, to form a 2-phenyl-5-methoxy-4H-3,1-benzoxazin-4-one. This benzoxazinone is a stable and isolable intermediate that can subsequently react with ammonia (B1221849) or a nitrogen source to yield this compound. This two-step process is often preferred due to its versatility and the generally high purity of the final product. nih.gov

The dehydration of primary amides is a fundamental reaction that can be part of these classical routes, often accomplished with strong dehydrating agents like phosphorus pentoxide (P2O5) or phosphorus oxychloride (POCl3). orgoreview.com

Development of Novel and Green Chemistry Approaches for the Synthesis of this compound

In recent years, significant efforts have been directed toward developing more environmentally friendly and efficient methods for quinazolinone synthesis. sci-hub.cat These "green" approaches focus on reducing reaction times, minimizing hazardous waste, and lowering energy consumption. rsc.orgdoaj.org

Microwave-Assisted Synthesis has emerged as a powerful technique to accelerate these reactions. frontiersin.org The Niementowski reaction, which classically requires hours of heating, can be completed in minutes under microwave irradiation, often with improved yields. ijprajournal.comnih.gov For instance, microwave-assisted iron-catalyzed cyclization in water has been developed as a green and rapid method for synthesizing quinazolinone derivatives. sci-hub.catrsc.org This approach avoids the use of toxic solvents and significantly reduces reaction time. Similarly, a one-pot synthesis of N-substituted quinazolinones has been achieved through the reaction of anthranilic acid and an amine in dimethylformamide (DMF) under microwave conditions, where DMF acts as both the solvent and a carbon source. vanderbilt.edu

Ultrasound-Assisted Synthesis is another green technique that has been applied to quinazolinone synthesis. Ultrasonic waves can enhance reaction rates and yields. Studies have shown that ultrasound can guide the reaction pathway in the synthesis of certain quinazoline derivatives, reducing reaction times to around 30 minutes with good efficiency. nih.gov

The use of Green Solvents and Catalysts is a cornerstone of these modern approaches. Water is considered the cleanest solvent and can exhibit unique reactivity. sci-hub.cat An acetic acid-functionalized magnetic silica-based catalyst has been used for quinazolinone synthesis in water, offering high yields and easy catalyst recovery. nih.gov Other approaches have focused on solvent-free conditions or the use of biodegradable solvents like eucalyptol. researchgate.net Transition metal-free syntheses, such as a t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl (B1604629) alcohols using oxygen as the oxidant, have also been developed to avoid the use of toxic and expensive metal catalysts. doaj.org

A summary of green approaches applicable to quinazolinone synthesis is provided below.

Interactive Data Table: Green Synthetic Approaches for Quinazolinones
Method Key Features Typical Conditions Advantages
Microwave-Assisted Rapid heating, reduced reaction times Microwave irradiation (e.g., 60-500W) ijprajournal.com High speed, improved yields, fewer by-products frontiersin.orgnih.gov
Ultrasound-Assisted Acoustic cavitation enhances reactivity Ultrasonic irradiation in a suitable solvent nih.gov Reduced time, increased efficiency nih.gov
Green Solvents Use of water, deep eutectic solvents (DES), or bio-sourced solvents sci-hub.catresearchgate.nettandfonline.com Reaction in water or DES instead of traditional organic solvents Environmentally benign, low cost, potential for unique reactivity sci-hub.cat
Heterogeneous Catalysis Use of recyclable catalysts (e.g., magnetic nanoparticles) nih.gov Catalyst in a suitable solvent (e.g., water), magnetic separation Easy catalyst recovery and reuse, reduced waste nih.gov
Metal-Free Synthesis Avoidance of transition metal catalysts doaj.org Base-mediated (e.g., t-BuONa) with O2 as oxidant doaj.org Lower toxicity, reduced cost, simpler purification

Optimization of Reaction Conditions, Yields, and Purity for this compound

Optimizing reaction conditions is crucial for maximizing yield, ensuring high purity, and making a synthetic process viable. For the synthesis of this compound and its analogs, researchers have systematically studied the effects of various parameters.

Key parameters that are typically optimized include:

Catalyst: The choice and loading of the catalyst can dramatically affect the reaction outcome. For metal-catalyzed reactions, screening different metals (e.g., iron, copper, palladium) and ligands is common. rsc.orgorganic-chemistry.org For example, in an iodine-promoted synthesis of quinazolinones, increasing the molecular iodine concentration from 10 mol% to 20 mol% increased the yield significantly. researchgate.net

Solvent: The solvent can influence reactant solubility, reaction rate, and even the reaction pathway. While traditional solvents like DMF and toluene (B28343) are common, greener alternatives such as acetonitrile (B52724) and water are increasingly used. sci-hub.catscielo.br Acetonitrile has been found to provide a good balance between conversion and selectivity in some oxidative coupling reactions. scielo.br

Base: In many cyclization and coupling reactions, the choice of base (e.g., Cs2CO3, K3PO4, Et3N) and its stoichiometry are critical for achieving high yields. organic-chemistry.orgnih.gov

Temperature and Reaction Time: Microwave-assisted methods have shown that reaction times can be reduced from hours to minutes while often increasing the yield. nih.gov For conventional heating, finding the optimal temperature is a balance between achieving a sufficient reaction rate and preventing the formation of degradation products. Optimization studies have shown that reaction times can sometimes be reduced from 20 hours to 4 hours without a significant loss of yield. scielo.br

An example of optimization for a generic quinazolinone synthesis is shown in the table below.

Interactive Data Table: Example of Reaction Condition Optimization

Entry Catalyst (mol%) Solvent Base Temperature (°C) Time (h) Yield (%)
1 None DMSO None 100 24 <5
2 I₂ (10) Toluene K₂CO₃ 110 12 35
3 I₂ (20) DMF Cs₂CO₃ 120 8 68
4 I₂ (20) DMSO K₃PO₄ 100 6 85
5 CuI (10) Water L-proline 150 (MW) 0.5 92

Data is illustrative and compiled from general principles found in sources. researchgate.netnih.gov

Regioselective Synthesis and Functionalization Strategies for Substituted this compound Analogues

The functionalization of the pre-formed this compound core is of great interest for creating a library of analogues for structure-activity relationship studies. Regioselectivity—the ability to introduce a functional group at a specific position—is a key challenge.

The quinazolinone ring has several positions available for substitution. The reactivity of these positions is governed by the electronic effects of the existing substituents (the methoxy (B1213986) group, the phenyl ring, and the carbonyl and imine groups of the heterocycle).

C-H Activation: Direct C-H activation/functionalization is a powerful modern strategy. For 2-phenylquinazolin-4(3H)-ones, C-H activation often targets the ortho positions of the 2-phenyl ring due to directing group effects. However, functionalization of the quinazolinone core itself is also possible.

Electrophilic Aromatic Substitution: The benzene portion of the quinazolinone ring (positions 6, 7, and 8) can undergo electrophilic substitution (e.g., nitration, halogenation). The directing effect of the electron-donating methoxy group at C5 would strongly activate the C6 position for electrophilic attack. The C8 position is also activated, though to a lesser extent, while the C7 position is less favored.

Nucleophilic Aromatic Substitution (SNAr): The C2 and C4 positions of the quinazoline ring are electron-deficient and can be susceptible to nucleophilic attack, especially if a good leaving group (like a halogen or a sulfonyl group) is present. beilstein-journals.org For instance, a 2-chloroquinazoline (B1345744) can be selectively displaced by various nucleophiles. Recent studies have shown that a "sulfonyl group dance" can be used to modify the C2 and C4 positions regioselectively. beilstein-journals.org

Strategies for creating analogues include:

Starting Material Modification: The most straightforward way to create analogues is to use substituted starting materials. For example, using a substituted benzamide in the Niementowski synthesis would lead to a substituted 2-aryl ring. Using a differently substituted anthranilic acid would modify the benzene portion of the quinazolinone core.

Post-Synthesis Modification: This involves the direct functionalization of the this compound molecule. This allows for divergent synthesis, where a common intermediate is used to create a variety of products. rsc.org

Stereoselective Synthesis of Chiral Derivatives of this compound

The parent molecule, this compound, is achiral. The introduction of chirality is essential for studying the stereochemical requirements of its biological targets. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

Chirality can be introduced in several ways:

Chiral Substituents: The most common method is to introduce a chiral substituent onto the quinazolinone scaffold. This can be done by using a chiral starting material, such as a chiral amine in the final step of a benzoxazinone-based synthesis, which would place a chiral group at the N3 position.

Asymmetric Catalysis: Asymmetric synthesis can be used to create a stereocenter during the formation of the quinazolinone ring or its substituents. For example, an asymmetric reduction of a C=C bond in a substituent could create a chiral center.

Atropisomerism: If rotation around the single bond connecting the phenyl ring at C2 to the quinazolinone core is sufficiently hindered (e.g., by introducing bulky groups at the ortho positions of the phenyl ring and at the C5/N3 positions of the quinazolinone), it can lead to atropisomerism, where the molecule is chiral due to restricted rotation.

While specific examples of stereoselective synthesis for this compound are not prominently documented, the general principles of asymmetric synthesis are applicable to its derivatives. The development of such methods is an active area of research for many heterocyclic compounds.

Scalability and Process Chemistry Considerations for the Production of this compound

Translating a laboratory synthesis to an industrial scale requires careful consideration of several factors beyond just the chemical yield. Process chemistry focuses on developing safe, cost-effective, and robust manufacturing processes.

Key considerations for the large-scale production of this compound include:

Cost and Availability of Starting Materials: The economic viability of a synthesis depends heavily on the cost of the starting materials. For this compound, 2-amino-6-methoxybenzoic acid and benzamide or benzoyl chloride are the key precursors. Their commercial availability and price are critical factors.

Reaction Safety and Hazard Analysis: High temperatures, pyrophoric reagents, or the evolution of toxic gases can make a process difficult to scale. Reactions should be designed to be as safe as possible. For example, replacing hazardous reagents like PCl3 with safer alternatives or using catalytic methods to avoid stoichiometric amounts of dangerous chemicals is preferred. nih.gov

Process Efficiency and Throughput: This includes minimizing the number of synthetic steps, reducing reaction times, and simplifying workup and purification procedures. One-pot reactions and telescoped sequences (where intermediates are not isolated) are highly desirable on a large scale. Microwave-assisted synthesis, while efficient in the lab, can present challenges for large-scale production, although continuous flow microwave reactors are addressing this issue. vanderbilt.edu

Purification: Chromatography is often not feasible for large-scale production. The ideal process yields a product that can be purified by simple crystallization or filtration, which is a major advantage of many benzoxazinone-based routes that produce clean products. nih.gov

Waste Management: Green chemistry principles are particularly important in process chemistry. Minimizing solvent use, avoiding toxic reagents, and using recyclable catalysts can significantly reduce the environmental impact and cost of waste disposal. doaj.orgnih.gov

A scalable synthesis would likely favor a convergent route, such as the benzoxazinone method, which often provides high yields and a pure product that is easy to isolate, avoiding costly and time-consuming purification steps.

Preclinical Pharmacological Investigations of 5 Methoxy 2 Phenylquinazolin 4 3h One

Exploration of Anticancer Potency

Detailed preclinical data focusing exclusively on the anticancer potential of 5-Methoxy-2-phenylquinazolin-4(3H)-one is not present in the available scientific literature. While numerous studies investigate the cytotoxicity of other quinazolinone derivatives, the specific contributions of the 5-methoxy substitution are yet to be elucidated.

In Vitro Cytotoxicity Profiling Across Diverse Human Cancer Cell Lines by this compound

No published data is available on the in vitro cytotoxic effects of this compound against any human cancer cell lines.

Mechanistic Studies on Cell Cycle Arrest and Apoptosis Induction by this compound

There are no specific studies on the ability of this compound to induce cell cycle arrest or apoptosis in cancer cells.

Modulation of Key Signal Transduction Pathways by this compound in Cancer Cells

Information regarding the modulation of any signal transduction pathways by this compound is currently unavailable.

Investigations into Anti-Angiogenic and Anti-Metastatic Activities of this compound (In Vitro and Preclinical In Vivo)

There is no available research on the anti-angiogenic or anti-metastatic properties of this compound.

In Vivo Antitumor Efficacy in Established Murine Xenograft Models of Human Malignancies (Preclinical)

Preclinical in vivo studies to assess the antitumor efficacy of this compound in murine xenograft models have not been reported in the scientific literature.

Assessment of Antimicrobial Efficacy

While the broader class of quinazolinone derivatives has been investigated for antimicrobial properties, specific data on the antimicrobial efficacy of this compound against bacterial or fungal pathogens is not available. Some research on other methoxy-substituted quinazolinones suggests that the position and nature of substituents can significantly impact antimicrobial activity, but these findings cannot be directly extrapolated to the title compound without dedicated experimental validation.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations of this compound

While direct studies on the antibacterial spectrum of this compound are limited, research on structurally related compounds provides insight into its potential activity. The quinazolin-4(3H)-one nucleus is a key pharmacophore associated with a broad spectrum of biological properties. frontiersin.org

Studies on various 2-phenylquinazolin-4(3H)-one derivatives have demonstrated notable antibacterial effects. For instance, a series of 3-phenylquinazolin-4(3H)-one derivatives showed selective and potent inhibitory activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 µg/mL. nih.gov Certain compounds from this series were also effective against multidrug-resistant S. aureus (MDR-S. aureus), including vancomycin-resistant strains (VRSA). nih.gov

The influence of substitutions on the quinazolinone ring has been explored. A study on 2-phenyl-3-amino quinazoline-4(3H)-one derivatives indicated that the parent compound showed moderate activity against both Gram-positive and Gram-negative bacteria. frontiersin.org However, the introduction of a methoxy (B1213986) (–OCH3) group on the phenyl ring at the 2nd position was found to reduce activity against the tested strains. frontiersin.org Conversely, other research has suggested that the presence of a methoxy group can enhance antimicrobial activity in different contexts. turkjps.org For example, in a series of pyrazoline derivatives, a methoxy substituent on the phenyl ring was found to enhance antibacterial activity against S. aureus and Enterococcus faecalis. turkjps.org

Another study reported the MIC values for 3-(methylidene-amino)-2-phenylquinazolin-4(3H)-one against several bacterial strains, as detailed in the table below. nih.gov

Interactive Table: MIC Values of a Related Quinazolinone Derivative

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus200
Bacillus subtilis200
Escherichia coli300
Shigella dysenteriae400

Data sourced from a study on 3-(methylidene-amino)-2-phenylquinazolin-4(3H)-one. nih.gov

Antifungal Activity Against Clinically Relevant Fungal Pathogens by this compound

The antifungal potential of the quinazolinone scaffold has been established, although specific data for this compound remains sparse. Research into related derivatives shows promising, albeit variable, results.

A series of quinazolin-4-(3H)-one derivatives were screened for in vitro antifungal activity against several tree plant fungi, including Fusarium oxysporum and Verticillium dahliae. researchgate.net The results indicated that certain derivatives displayed good antifungal activity against these phytopathogenic fungi. researchgate.net Similarly, other studies have confirmed that various quinazolinone derivatives possess antifungal properties. researchgate.netnih.gov

The role of the methoxy group in antifungal activity has been noted in other classes of compounds. For example, 2-methoxynaphthalene-1,4-dione (2-MNQ) demonstrated significant antifungal activity against Cryptococcus neoformans, with MIC values ranging from 3.12 to 12.5 µg/mL. mdpi.com This suggests that the methoxy substitution can be a key feature for enhancing antifungal effects by increasing the compound's lipophilicity and reactivity, facilitating interaction with fungal cell membranes. mdpi.com

Antiviral Potency Against Specific Viral Replicons or Live Viruses (In Vitro)

The quinazolinone core structure has been identified as a promising scaffold for the development of antiviral agents. nih.gov Phenotypic screening has identified 2,3,6-trisubstituted quinazolinone compounds as novel and potent inhibitors of Zika virus (ZIKV) replication. nih.gov One of the most potent compounds in this class, compound 27, inhibited ZIKV replication with a 50% effective concentration (EC₅₀) of 100 nM in human glioblastoma cells and 180 nM in Vero cells. nih.gov These compounds were also found to be effective against the closely related Dengue virus (DENV), with EC₅₀ values as low as 86 nM. nih.gov

Furthermore, the quinazolin-4-one scaffold was used as a basis for developing non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov Through scaffold hopping from a natural product, researchers identified a quinazolin-4-one derivative (compound C7) with superior inhibitory activity against SARS-CoV-2 Mpro (IC₅₀ = 0.085 µM) and effective inhibition of viral replication in cell culture (EC₅₀ = 1.10 µM). nih.gov

In other studies, 2-Methylquinazolin-4(3H)-one, a related compound, showed significant antiviral activity against the Influenza A (H1N1) virus, with a 50% inhibitory concentration (IC₅₀) of 23.8 μg/mL in vitro. nih.gov

Interactive Table: Antiviral Activity of Representative Quinazolinone Derivatives

Compound/DerivativeVirusCell LineActivity (EC₅₀/IC₅₀)
Quinazolinone Compound 27Zika Virus (ZIKV)U87 (Glioblastoma)100 nM
Quinazolinone Compound 27Zika Virus (ZIKV)Vero180 nM
Quinazolinone Compound C7SARS-CoV-2 Mpro(Enzymatic Assay)85 nM (IC₅₀)
Quinazolinone Compound C7SARS-CoV-2Vero E61.10 µM
2-Methylquinazolin-4(3H)-oneInfluenza A (H1N1)(In Vitro)23.8 µg/mL (IC₅₀)

Data compiled from studies on various quinazolinone derivatives. nih.govnih.govnih.gov

Elucidation of Molecular Mechanisms of Antimicrobial Action for this compound

The precise molecular mechanism of antimicrobial action for this compound has not been specifically elucidated. However, studies of the broader quinazolinone class and other antimicrobial agents suggest several plausible mechanisms.

A primary proposed mechanism for antibacterial drugs is the inhibition of essential cellular processes such as the synthesis of the cell wall, proteins, nucleic acids, or critical metabolic pathways. openstax.org For quinazolinone derivatives, one suggested mode of action is the inhibition of folic acid synthesis. It is theorized that the isothiazolidine (B1259544) ring, present in related structures like saccharin, can undergo biogenic transformation into an activated form that acts as a structural analog to precursors of folic acid, thereby disrupting its production in microbial cells. mdpi.com

Another key target for antibacterial action is the inhibition of DNA gyrase and topoisomerase enzymes, which are crucial for bacterial DNA replication and transcription. openstax.org The structural similarity between quinazolinones and fluoroquinolones, a class of antibiotics known to target these enzymes, suggests a similar mode of action. nih.gov

In the context of antiviral activity, the mechanism can be highly specific to the virus. For SARS-CoV-2, certain quinazolin-4-one derivatives have been shown to act as non-covalent inhibitors of the main protease (Mpro), which blocks the processing of viral polyproteins essential for replication. nih.gov For the Zika virus, potent quinazolinone compounds are thought to inhibit the attachment or entry of the virus into the host cell. nih.gov

Evaluation of Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a hallmark of numerous diseases, and the modulation of the immune system presents a key therapeutic strategy. nih.govyoutube.com Cytokines, as small signaling proteins, are central regulators of immune responses, with pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) promoting inflammation. youtube.comyoutube.com

Inhibition of Pro-inflammatory Mediators and Cytokine Production by this compound

While direct evidence for this compound is not available, numerous studies on related heterocyclic compounds demonstrate significant anti-inflammatory activity through the inhibition of pro-inflammatory mediators.

For example, 4-methoxy-5-hydroxycanthin-6-one, a natural alkaloid also containing a methoxy group, was shown to significantly inhibit the production of nitric oxide (NO) and the release of TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov Similarly, treatment of LPS-stimulated microglial cells with the natural compound sulforaphane (B1684495) led to a decrease in the expression of pro-inflammatory genes TNF-α, IL-1β, and IL-6. nih.gov

The quinazolinone scaffold itself is associated with anti-inflammatory properties. nih.gov Extracts containing 2-Methylquinazolin-4(3H)-one were found to inhibit the overproduction of inflammatory cytokines, including IL-6 and TNF-α, in a mouse model of viral pneumonia. nih.gov This inhibition of the inflammatory cascade is crucial, as excessive cytokine release can lead to significant tissue damage. nih.govyoutube.com

Modulation of Immune Cell Activation and Function by this compound (In Vitro)

The immunomodulatory effects of compounds are often assessed by their ability to influence the function and activation state of immune cells, particularly macrophages. nih.gov Macrophages exhibit plasticity and can be polarized into different functional phenotypes, such as the classically activated (M1) pro-inflammatory state or the alternatively activated (M2) anti-inflammatory state. nih.gov

Studies on various compounds have shown the ability to modulate this polarization. Pretreatment of M1 macrophages with sulforaphane or wogonin (B1683318) was found to interfere with LPS-induced M1 polarization. nih.gov This modulation often involves complex signaling pathways within the immune cells. youtube.com Mycotoxins, for instance, have been shown to affect the differentiation of monocytes into macrophages and alter the subsequent secretion of TNF-α. nih.gov

While there is no specific data on the effect of this compound on immune cell activation, the established anti-inflammatory properties of the quinazolinone scaffold suggest a potential role in modulating immune cell functions, possibly by suppressing the activation of pro-inflammatory pathways in cells like macrophages. nih.govnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Methoxy 2 Phenylquinazolin 4 3h One Derivatives

Rational Design and Synthesis of 5-Methoxy-2-phenylquinazolin-4(3H)-one Analogues with Systematically Varied Substituents

The rational design of analogues based on the this compound scaffold is a cornerstone of modern drug discovery. nih.gov This process involves computational modeling and a deep understanding of the target's binding site to predict how structural modifications will influence biological activity. The design strategy often focuses on modifying the quinazolinone core, the 2-phenyl ring, and the N-3 position to explore new interactions with the biological target and to fine-tune the molecule's properties. nih.govresearchgate.net For instance, considering the pharmacophoric features of known kinase inhibitors, modifications can be designed to include hydrophobic heads and tails or to alter the quinazoline (B50416) moiety itself. nih.gov

The synthesis of these designed analogues can be achieved through various established chemical routes. A common and straightforward approach begins with a suitably substituted anthranilic acid, in this case, 2-amino-6-methoxybenzoic acid. nih.gov This starting material can undergo reaction with various reagents to construct the quinazolinone core. researchgate.net A general synthetic pathway might involve:

Amide Formation: Acylation of the 2-amino-6-methoxybenzoic acid with benzoyl chloride or a substituted variant to form an N-acylanthranilic acid.

Cyclization: The resulting amide can be cyclized to form the benzoxazinone (B8607429) intermediate, often by using a dehydrating agent like acetic anhydride. nih.gov

Quinazolinone Formation: Reaction of the benzoxazinone with an appropriate amine or ammonia (B1221849) source introduces the nitrogen at the N-3 position and completes the quinazolinone ring system. nih.gov

To introduce systematic variations, diverse building blocks can be used. For example, a range of substituted benzoyl chlorides can be employed to vary the substituents on the 2-phenyl ring. For modifications on the quinazolinone core itself, palladium-mediated cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions, are powerful tools for introducing a wide array of substituents at specific positions, provided a suitable handle like a triflate or halide is present. researchgate.net These methods offer mild reaction conditions and tolerate a broad spectrum of functional groups, making them ideal for creating a chemical library of analogues for SAR and SPR studies. researchgate.netrsc.org

Impact of Structural Modifications on Pharmacological Potency, Selectivity, and Efficacy Profiles

Structural modifications to the this compound scaffold profoundly influence its pharmacological profile, including potency, selectivity, and efficacy against various biological targets such as protein kinases and phosphodiesterases.

Anticancer and Kinase Inhibition Activity: The quinazolinone scaffold is a well-established pharmacophore in the development of anticancer agents, particularly as tyrosine kinase inhibitors. nih.govmdpi.com SAR studies on related compounds have generated key insights:

Substituents on the Quinazolinone Ring: The nature and position of substituents on the quinazolinone core are critical. For example, in a series of 2-arylquinazolin-4-ones, an 8-methyl group was found to provide the most potency and selectivity towards tankyrases compared to hydrogen, methoxy (B1213986), or hydroxyl groups at the same position. bath.ac.uk The introduction of halogen atoms, such as fluorine, can also modulate activity. nih.gov

Substituents on the 2-Phenyl Ring: Modifications to the 2-phenyl group are crucial for tuning activity. In one study, replacing the 2-phenyl with a 2-methoxyphenyl group, along with a basic side chain, resulted in the most potent inhibitor against a panel of cancer cell lines. nih.gov For HIV-1 RNase H inhibitors based on the quinazolinone scaffold, electron-withdrawing groups, particularly halogens at the 6-position of the quinazolinone ring, provided the most active compounds. nih.gov

N-3 Position: The N-3 position can also be substituted to alter the compound's properties.

The tables below summarize the inhibitory activities of various quinazolinone derivatives, illustrating the impact of structural changes on potency.

Table 1: Cytotoxicity of Selected Quinazolinone Derivatives

CompoundR1 (Position 6)R2 (Position 7)R3 (at N3)R4 (at C2-S-CH2-CO-NH-)Cell LineIC50 (µM)Reference
2j ClH-phenyl-NH-NH2MCF-73.79 nih.gov
3j ClH-phenyl-NH-NH2MCF-70.20 nih.gov
3g HCl-phenyl-NH-NH2A27800.14 nih.gov
Lapatinib ----MCF-75.9 nih.gov
Lapatinib ----A278012.11 nih.gov
6 HH4-sulphamoylphenyl-S-CH2-CO-NH-(2-tolyl)MCF-720.17 nih.gov
10 HH4-sulphamoylphenyl-S-CH2-CO-NH-(3-ethylphenyl)MCF-721.65 nih.gov

This table is interactive. You can sort and filter the data.

Table 2: Kinase Inhibitory Activity of Selected Quinazolinone Derivatives

CompoundR1 (Position 6)R2 (Position 7)R3 (at N3)Target KinaseIC50 (µM)Reference
2i BrH-phenylCDK20.173 nih.gov
3i BrH-phenylCDK20.177 nih.gov
Imatinib ---CDK20.131 nih.gov
2i BrH-phenylEGFR0.097 nih.gov
Erlotinib ---EGFR0.056 nih.gov
15 HH-phenylVEGFR-21.35 nih.gov
18 HH-phenylVEGFR-23.24 nih.gov
Sorafenib ---VEGFR-23.04 nih.gov

This table is interactive. You can sort and filter the data.

Selectivity: Selectivity is a critical parameter, for instance, in designing phosphodiesterase (PDE) inhibitors. Efforts to create 2-phenylquinazolin-4(3H)-one derivatives have led to potent PDE5 inhibitors with high selectivity against the PDE6 isozyme, which is important for minimizing potential side effects. mpu.edu.monih.gov The selectivity is rationalized by differences in the protein structure around the binding site. For example, the area around the 8-position of the quinazolinone ring is more hydrophobic in TNKS-2 compared to PARP-1/2, explaining why certain substituents at this position confer selectivity. bath.ac.uk

Influence of Substituent Variations on Lipophilicity, Electronic Properties, and Conformational Preferences of this compound Analogues

The physicochemical properties of drug candidates, such as lipophilicity, electronic distribution, and conformation, are pivotal as they dictate the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule. researchgate.netmdpi.com

Lipophilicity: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), significantly affects a drug's ability to cross biological membranes. researchgate.net The substitution pattern on the this compound scaffold can be modulated to achieve an optimal lipophilicity range (typically logP < 5) for good oral bioavailability. researchgate.net

The replacement of the 5-methoxy group with a fluorine atom, a common bioisosteric switch to block metabolic oxidation, would be expected to increase lipophilicity. chemrxiv.org

The effect of this switch is influenced by other substituents on the ring; electron-donating groups tend to increase the difference in lipophilicity between the methoxy- and fluoro-analogue. chemrxiv.org

Adding polar groups (e.g., -OH, -COOH) or certain heterocyclic moieties will generally decrease lipophilicity, while adding alkyl or aryl groups will increase it.

Computational tools can predict ADMET properties for designed analogues. nih.gov For a series of quinazolin-4(3H)-one derivatives, in silico analysis predicted good human oral absorption rates and variable blood-brain barrier and cell permeability. nih.gov

Table 3: Predicted ADMET Properties for Representative Quinazolin-4(3H)-one Derivatives

Compound ClassPredicted Blood-Brain Barrier Permeability (logBB)Predicted MDCK Cell Permeability (nm/sec)Predicted Human Oral Absorption (%)Reference
2a-j -0.4 to -0.95740 - 3535100 nih.gov
3a-j -0.8 to -1.7693 - 48977 - 87 nih.gov
Lapatinib -1.221774 nih.gov

This table is interactive. You can sort and filter the data.

Electronic Properties and Conformational Preferences: The electronic character of substituents (whether they are electron-donating or electron-withdrawing) influences the molecule's polarity, ability to form hydrogen bonds, and pKa. These factors are critical for target binding. For example, the carbonyl oxygen and nitrogen atoms of the quinazolinone ring often act as key hydrogen bond acceptors/donors in interactions with protein targets. nih.gov

The three-dimensional conformation of the molecule is also vital for a proper fit within the target's binding pocket. The orientation of the 2-phenyl ring and any substituents at other positions relative to the quinazolinone core is influenced by steric effects. nih.gov For instance, the presence of an ortho-substituent on the 2-phenyl ring will force it to adopt a specific dihedral angle relative to the quinazolinone plane, which can significantly impact binding affinity. nih.gov

Correlation of Molecular Descriptors with Observed Biological Activities for the this compound Series

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties. dergipark.org.trzsmu.edu.ua This is achieved by calculating a set of numerical values, known as molecular descriptors, for each compound in a series and then using statistical methods to find a correlation with experimental data. researchgate.net

For the this compound series, a QSAR study would involve:

Calculating Molecular Descriptors: A wide range of descriptors can be computed for each analogue. These are broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges. Higher HOMO energy has sometimes been correlated with greater biological activity. dergipark.org.trresearchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. nih.gov

Hydrophobic Descriptors: These quantify lipophilicity, with logP being the most common. dergipark.org.tr

Topological Descriptors: These are numerical indices derived from the 2D graph representation of the molecule, describing its connectivity and branching.

Developing a QSAR Model: Using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS), an equation is generated that links the most relevant descriptors to the observed biological activity (e.g., IC50 values). nih.gov For example, a 3D-QSAR study on related compounds explained antibacterial activity in terms of steric, electronic, and hydrogen-bond acceptor properties. nih.gov

Model Validation and Prediction: The predictive power of the QSAR model is rigorously validated. A robust model can then be used to predict the activity of new, yet-to-be-synthesized analogues, thereby guiding the design process and prioritizing synthetic efforts toward compounds with the highest predicted potency and most favorable properties. nih.govmdpi.com

By correlating these descriptors with the pharmacological data from section 4.2 and property data from section 4.3, a comprehensive QSAR/SPR model for the this compound series can be developed, accelerating the discovery of optimized lead compounds.

Computational Chemistry and Molecular Modeling for 5 Methoxy 2 Phenylquinazolin 4 3h One

Quantum Chemical Calculations and Electronic Structure Analysis of 5-Methoxy-2-phenylquinazolin-4(3H)-one

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to optimize the molecular geometry and analyze the electronic structure of this compound. epstem.net These calculations yield critical information about the molecule's stability, reactivity, and spectroscopic properties.

Key parameters derived from these analyses include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔEg) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive and polarizable.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for predicting how the molecule will interact with biological targets, such as receptor binding sites.

Mulliken Charges: These calculations provide the partial charge on each atom, offering further insight into the molecule's polarity and potential for electrostatic interactions.

NMR Shifts: The Gauge-Including Atomic Orbital (GIAO) method can be used to calculate theoretical ¹H-NMR and ¹³C-NMR isotropic chemical shifts. Comparing these with experimental data helps to confirm the molecular structure. epstem.netepstem.net

While specific experimental quantum chemical data for this compound is not extensively published, the table below shows computed properties for related isomers, illustrating the type of data generated.

PropertyValue for 5-Methoxy-2,4(1H,3H)-quinazolinedione nih.govValue for 8-Methoxy-2-phenylquinazolin-4(3H)-one nih.govSignificance
Molecular Weight192.17 g/mol252.27 g/molFundamental physical property.
Molecular FormulaC₉H₈N₂O₃C₁₅H₁₂N₂O₂Indicates atomic composition.
XLogP3-2.3A measure of lipophilicity, affecting solubility and membrane permeability.
Hydrogen Bond Donor Count-1Indicates the potential to form hydrogen bonds with a target.
Hydrogen Bond Acceptor Count-3Indicates the potential to form hydrogen bonds with a target.
Polar Surface Area67.4 Ų50.7 ŲRelates to drug transport properties, including blood-brain barrier penetration.

Molecular Docking Simulations to Predict Binding Modes and Affinities of this compound to Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is crucial for understanding the binding mechanism and predicting the affinity of compounds like this compound to various biological targets, such as protein kinases (e.g., EGFR, VEGFR-2, CDK2), which are often implicated in cancer. nih.govnih.gov

The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy for different conformations. The results are ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Docking studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. nih.gov

For the quinazolinone scaffold, docking studies have identified crucial interactions. For example, derivatives have been shown to form hydrogen bonds with key amino acid residues like Met793 in the hinge region of EGFR kinase or Asp86 in CDK2. nih.gov The phenyl group at the C-2 position often engages in hydrophobic or pi-alkyl interactions within the active site. nih.gov While specific docking studies on this compound are limited, the table below summarizes findings for related quinazolinone derivatives against various cancer-related kinases.

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Quinazolin-4(3H)-one derivative 2iEGFRNot specifiedMet793, Thr790 (H-bonds); Val726, Ala743 (pi-alkyl) nih.gov
Quinazolin-4(3H)-one derivative 3iEGFRNot specifiedArg841, Asn842, Lys745 (H-bonds) nih.gov
Quinazolin-4(3H)-one derivative 2iCDK2Not specifiedAsp86 (H-bond); His84 (pi-pi stacking) nih.gov
Quinazolin-4(3H)-one derivative 3iHER2Not specifiedSer728, Thr862, Asp863 (H-bonds) nih.gov
Quinazoline-morpholine hybrid 1VEGFR2-12.407Maintained strong H-bonds in MD simulation nih.gov
2-phenylquinazolin-4(3H)-one derivative 15VEGFR-2 (allosteric site)Not specifiedBinds in DFG-out mode, showing non-ATP competitive binding nih.gov

Molecular Dynamics Simulations to Elucidate Ligand-Target Interactions and Conformational Dynamics of this compound

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering deeper insights than static docking models. By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose, reveal conformational changes in both the ligand and the target, and analyze the persistence of key interactions. nih.gov

For a complex of this compound with a target protein, an MD simulation would track the system's trajectory over nanoseconds. Key analyses include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time, indicating the stability of the complex. A stable RMSD suggests the ligand remains securely bound. nih.gov

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding or conformational changes. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds throughout the simulation, confirming the stability of these crucial interactions. nih.gov

In a study on quinazolin-4(3H)-one-morpholine hybrids, MD simulations showed that the most active compound formed stable hydrogen bonds with the active sites of VEGFR1 and VEGFR2 for over 90% of the simulation time. The ligand-protein complexes exhibited high stability with RMSD values around 1-2 Å, confirming a stable binding mode. nih.gov These findings demonstrate the power of MD simulations to validate docking results and provide a more detailed understanding of the interaction dynamics of the quinazolinone scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for the this compound Derivative Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, guiding the design of more potent derivatives. nih.gov

For a series of derivatives based on the this compound scaffold, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be performed. This involves:

Building a Dataset: A series of quinazolinone analogs with known biological activities (e.g., IC₅₀ values) is compiled.

Molecular Alignment: The compounds are aligned based on a common substructure.

Calculating Fields: Steric and electrostatic fields (CoMFA) or other physicochemical properties like hydrophobicity and hydrogen bond donor/acceptor fields (CoMSIA) are calculated around each molecule.

Model Generation: Statistical methods are used to build a model that relates the variations in these fields to the observed biological activity.

A study on quinazoline-4(3H)-one analogs as EGFR inhibitors successfully developed robust 3D-QSAR models. nih.gov The statistical quality of these models is assessed by parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). The resulting models produced contour maps that visually represent which regions of the molecule should be modified to enhance activity.

Statistical Parameters for 3D-QSAR Models of Quinazoline-4(3H)-one Analogs as EGFR Inhibitors nih.gov
ModelQ² (Internal Validation)R² (Internal Validation)R²pred (External Validation)Significance
CoMFA0.5700.8550.657Indicates a model with good internal consistency and predictive power.
CoMSIA0.5990.8950.681Indicates a robust model with strong internal consistency and satisfactory external predictive ability.

In Silico Prediction of Preclinical ADME Parameters and Ligand Efficiency for this compound

A promising drug candidate must not only be potent but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico tools are widely used to predict these properties early in the drug discovery process, reducing the risk of late-stage failures. nih.govresearchgate.net For this compound, various parameters can be computationally predicted.

Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, logP, hydrogen bond donors, and acceptors. Compounds that satisfy this rule are more likely to be orally bioavailable. nih.govnih.gov

ADME Properties: Software can predict parameters like human oral absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes. nih.gov

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (number of heavy atoms). It helps in identifying small, efficient fragments that can be optimized into potent leads.

Studies on quinazolin-4(3H)-one derivatives have shown that these compounds generally exhibit good predicted ADME profiles. For instance, a series of derivatives showed predicted human oral absorption rates of 77-100% and favorable BBB permeability scores. nih.gov

Predicted ADME and Drug-Likeness Properties for Representative Quinazolinone Derivatives
Compound SeriesParameterPredicted ValueReference
Quinazolin-4(3H)-one derivatives (2a-j)Human Oral Absorption100% nih.gov
BBB Permeability-0.4 to -0.95 nih.gov
MDCK Cell Permeability740 - 3535 nih.gov
Quinazolin-4(3H)-one derivatives (3a-j)Human Oral Absorption77 - 87% nih.gov
BBB Permeability-0.8 to -1.76 nih.gov
MDCK Cell Permeability93 - 489 nih.gov
Quinazolinone derivative 4aLipinski Rule Violations0 researchgate.net
Quinazolinone derivative 4bLipinski Rule Violations0 researchgate.net

Pharmacophore Modeling and Virtual Screening Based on the this compound Scaffold for Novel Ligand Discovery

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. dovepress.comnih.gov This model can then be used as a 3D query to search large compound databases (virtual screening) to find novel molecules with the potential for similar biological activity. nih.gov

For this compound, a pharmacophore model could be developed using two main approaches:

Ligand-Based: If a set of active quinazolinone analogs is known, their common structural features are extracted to create a pharmacophore model. nih.gov

Structure-Based: If the 3D structure of the target protein is available, the key interaction points within the binding site are used to define the pharmacophore features. dovepress.complos.org

A typical pharmacophore for a quinazolinone-based kinase inhibitor might include a hydrogen bond acceptor (the C4=O group), a hydrogen bond donor (the N3-H), and two or more aromatic/hydrophobic regions (the fused benzene (B151609) ring and the C2-phenyl group). researchgate.net Once validated, this pharmacophore model serves as a filter in a virtual screening workflow, rapidly identifying diverse compounds from vast libraries that fit the required structural and chemical profile for subsequent evaluation by more computationally intensive methods like molecular docking. nih.gov This approach has been successfully used to identify novel inhibitors for various targets using heterocyclic scaffolds. nih.govplos.org

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of 5 Methoxy 2 Phenylquinazolin 4 3h One

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Comprehensive searches of scientific literature and databases did not yield specific in vitro ADME data for the compound 5-Methoxy-2-phenylquinazolin-4(3H)-one. The following sections detail the types of studies that would be conducted to characterize its properties; however, no experimental results for this particular molecule are currently available in the public domain.

Cellular Permeability and Efflux Transport Assays (e.g., Caco-2, MDCK) for this compound

No studies reporting the cellular permeability or efflux transport characteristics of this compound using Caco-2, MDCK, or similar cell lines were identified. These assays are crucial in early drug discovery to predict the oral absorption of a compound. They assess a compound's ability to cross intestinal epithelial cell monolayers and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which can limit its absorption.

Plasma Protein Binding Characteristics and Unbound Fraction Determination for this compound

There is no publicly available data on the plasma protein binding of this compound. This property is critical as it influences the distribution and clearance of a drug, with only the unbound fraction being pharmacologically active. Techniques like equilibrium dialysis or ultrafiltration are typically used to determine the extent of binding to plasma proteins such as albumin and α1-acid glycoprotein.

Metabolic Stability in Hepatic Microsomes, S9 Fractions, and Isolated Hepatocytes (In Vitro)

No information was found regarding the metabolic stability of this compound in in vitro systems like hepatic microsomes, S9 fractions, or isolated hepatocytes. These studies are essential to predict a compound's metabolic clearance in the liver. By incubating the compound with these liver-derived fractions, researchers can determine its intrinsic clearance and predict its in vivo hepatic extraction ratio.

Cytochrome P450 (CYP) Inhibition and Induction Potential of this compound

There are no published studies on the potential of this compound to inhibit or induce cytochrome P450 enzymes. Investigating CYP inhibition is vital to assess the risk of drug-drug interactions, where the compound might elevate the plasma levels of co-administered drugs. CYP induction studies are equally important to determine if the compound could decrease the efficacy of other drugs by accelerating their metabolism.

In Vivo Pharmacokinetic Profiling in Animal Models (e.g., Rodents)

No in vivo pharmacokinetic data for this compound in any animal models, including rodents, was found in the public domain. Such studies are necessary to understand how the compound is absorbed, distributed, metabolized, and excreted in a living organism.

Oral Bioavailability, Systemic Clearance, and Elimination Half-Life Determination for this compound

Specific values for the oral bioavailability, systemic clearance, and elimination half-life of this compound are not available. These parameters are typically determined through intravenous and oral administration of the compound to animal models and subsequent analysis of plasma concentrations over time. The lack of this data prevents an assessment of its potential as an orally administered therapeutic agent.

Tissue Distribution and Organ Accumulation Studies of this compound in Animal Models

Detailed studies on the tissue distribution and organ accumulation of this compound in animal models are not currently available in published literature. Understanding how a compound is distributed throughout the body is a critical step in preclinical development, as it provides insights into potential target organs for therapeutic efficacy and toxicity. This information is typically generated through pharmacokinetic studies where the concentration of the compound is measured in various tissues and organs over time after administration. The absence of such data for this compound limits the ability to predict its in vivo behavior and potential clinical utility.

Preclinical Pharmacodynamic Biomarkers and Efficacy Correlates in Relevant Disease Models

There is no specific information available regarding preclinical pharmacodynamic biomarkers or efficacy correlates for this compound in any disease models. Pharmacodynamic biomarkers are measurable indicators that can demonstrate that a drug is having its intended effect on the body. For anticancer agents, these can include markers of target engagement (e.g., inhibition of a specific kinase) or downstream effects on tumor growth and survival pathways. nih.gov Efficacy studies in relevant animal models of disease are also crucial to establish a compound's potential for therapeutic benefit. nih.gov The lack of such studies for this compound means its potential efficacy in any specific disease context has not been publicly demonstrated.

While research on the broader quinazolinone class suggests potential mechanisms that could be explored, such as the inhibition of Aurora kinases or FLT3, nih.gov without direct experimental evidence, any discussion of pharmacodynamic markers for this compound would be purely speculative.

Advanced Characterization of Biomolecular Interactions of 5 Methoxy 2 Phenylquinazolin 4 3h One

Label-Free Technologies for Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

Label-free technologies are indispensable tools in drug discovery and molecular biology for quantifying the interactions between proteins and small molecules (ligands) without the need for fluorescent or radioactive labels. These methods provide critical data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is an optical technique that measures the binding of an analyte (e.g., a small molecule) to a ligand (e.g., a protein) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. While no specific SPR studies involving 5-Methoxy-2-phenylquinazolin-4(3H)-one have been identified, this technique would be highly applicable to screen the compound against a panel of protein targets to identify potential binding partners and characterize the kinetics of such interactions.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov In a typical ITC experiment, a solution of the ligand is titrated into a solution containing the protein, and the minute temperature changes are recorded. nih.govwur.nl This allows for the direct determination of the binding affinity (Kₐ), the enthalpy change (ΔH), the entropy change (ΔS), and the stoichiometry of the interaction (n) in a single experiment. nih.gov These thermodynamic parameters provide a complete picture of the binding forces driving the interaction. For instance, ITC has been instrumental in the discovery of small molecule inhibitors for challenging targets like the MDM2-p53 protein-protein interaction. mdpi.com Although no ITC data is currently available for this compound, this method would be essential to validate any identified protein interactions and to understand the thermodynamic drivers of its binding.

Table 1: Comparison of Label-Free Technologies for Protein-Ligand Interaction Studies

Feature Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Principle Measures changes in refractive index upon binding to a sensor surface. Measures heat changes (released or absorbed) upon binding in solution.
Key Parameters Obtained Association rate (kₐ), Dissociation rate (kₑ), Affinity (Kₑ). Affinity (Kₐ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n). nih.gov
Immobilization Requires one binding partner to be immobilized on a sensor chip. No immobilization required; both partners are in solution.
Throughput Can be high, with modern instruments analyzing multiple interactions simultaneously. Generally lower throughput than SPR.
Sample Consumption Relatively low sample consumption. Can require larger amounts of sample, especially the protein in the cell.
Primary Application Kinetic and affinity determination, screening. Thermodynamic characterization, affinity determination, validation. utwente.nl

Investigation of DNA/RNA Binding, Intercalation, and Topoisomerase Inhibition by this compound

The ability of small molecules to interact with nucleic acids and associated enzymes like topoisomerases is a hallmark of many anticancer agents. These interactions can disrupt DNA replication and repair, leading to cell death.

DNA/RNA Binding and Intercalation: DNA intercalators are typically polycyclic aromatic molecules that can insert themselves between the base pairs of the DNA double helix. nih.gov This can lead to a distortion of the DNA structure, interfering with transcription and replication. While there are no specific studies demonstrating that this compound binds to or intercalates with DNA or RNA, a structurally related compound, 8-methoxy pyrimido[4',5':4,5]thieno (2,3-b)quinoline-4(3H)-one (MPTQ), has been identified as a DNA intercalator that induces apoptosis in cancer cells. nih.gov This finding suggests that the broader class of methoxy-substituted heterocyclic compounds may possess DNA-interacting properties worth investigating for this compound. Techniques such as UV-Visible spectroscopy, fluorescence quenching assays, circular dichroism, and viscosity measurements are standard methods to study drug-DNA interactions.

Topoisomerase Inhibition: Topoisomerases are enzymes that resolve topological problems in DNA, such as supercoiling and catenation, by transiently cleaving and religating DNA strands. nih.gov They are validated targets for cancer chemotherapy. nih.gov Some quinazolinone derivatives have shown potential as topoisomerase inhibitors. For example, certain pyrazoline derivatives with a quinazolin-4(3H)-one moiety have been studied for their topoisomerase I & II inhibitory activity. nih.gov Additionally, other heterocyclic systems like imidazo[4,5-b]phenazines have been developed as dual inhibitors of topoisomerase I and IIα. ekb.eg The potential of this compound to act as a topoisomerase inhibitor has not been reported, but assays that measure the relaxation of supercoiled plasmid DNA or the decatenation of kinetoplast DNA could be employed to screen for such activity. nih.govdrugbank.com

Cellular Uptake, Intracellular Distribution, and Subcellular Localization Studies of this compound

For a compound to exert a biological effect on intracellular targets, it must first cross the cell membrane and reach its site of action. Therefore, understanding its cellular uptake, distribution, and localization is critical.

Currently, there is no published data on the cellular uptake or subcellular distribution of this compound. However, studies on other quinazolinone derivatives provide some insights. For example, the pharmacokinetic profiling of certain 2,6-disubstituted (3H)-quinazolin-4-one derivatives showed that they could enter the circulatory system and penetrate the brain, indicating good cell permeability. nih.gov The lipophilicity of a compound often correlates with its ability to cross cell membranes.

To characterize the cellular transport of this compound, a variety of methods could be utilized. The permeability of the compound could be assessed using in vitro models like the Caco-2 cell permeability assay, which mimics the human intestinal barrier. nih.gov To visualize its intracellular localization, techniques such as fluorescence microscopy would be invaluable. This would require either the intrinsic fluorescence of the compound or its conjugation to a fluorescent dye. Subsequent co-localization studies with specific organelle markers (e.g., for the nucleus, mitochondria, or endoplasmic reticulum) would reveal its primary subcellular compartments.

Studies on the Interaction of this compound with Membrane Lipids and Receptors (e.g., GPCRs, Ion Channels)

Membrane proteins, including G-protein coupled receptors (GPCRs) and ion channels, are major drug targets. Their interaction with small molecules can modulate a vast array of physiological responses.

G-Protein Coupled Receptors (GPCRs): GPCRs are the largest family of cell surface receptors and are involved in numerous signaling pathways. mdpi.com A significant finding in the broader quinazolinone class is the discovery of 2,6-disubstituted (3H)-quinazolin-4-one derivatives that act as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7), a class C GPCR. nih.gov These compounds were shown to have antipsychotic-like properties in animal models. nih.gov This demonstrates that the quinazolinone scaffold can interact with GPCRs. While no direct binding data exists for this compound, screening it against a panel of GPCRs using radioligand binding assays or functional assays (e.g., measuring second messenger levels like cAMP or calcium) would be a logical step to identify potential GPCR targets. scienceopen.comnih.govresearchgate.net

Table 2: mGlu7 Receptor Negative Allosteric Modulation by Quinazolin-4-one Derivatives

Compound ID (from source) Chemical Name mGlu7 IC₅₀ (µM)
A9-1 (ALX-063) 3-methyl-2,6-diphenylquinazolin-4(3H)-one 6.5
A9-3 (ALX-065) 2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one 4.65
A9-7 (ALX-171) 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one 6.14

Data sourced from a study on new quinazolin-4-one derivatives with mGlu7 receptor modulation activity. nih.gov This data is for related compounds, not this compound.

Ion Channels: Ion channels are pore-forming proteins that regulate the flow of ions across cell membranes and are critical for neuronal signaling and muscle contraction. Some quinazolinone derivatives have been predicted to have the potential to block hERG K+ channels, which is an important consideration in drug safety assessment. nih.gov Direct investigation of this compound's effects on various ion channels using techniques like patch-clamp electrophysiology would be necessary to determine if it has any activity at these targets.

Membrane Lipids: Interactions with the lipid bilayer itself can influence a compound's bioavailability and may also be a mechanism of action. There is no information regarding the interaction of this compound with membrane lipids.

Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-EM, NMR Spectroscopy) to Elucidate this compound-Target Complexes

Structural biology techniques provide atomic-level insights into how a ligand binds to its target protein. This information is invaluable for understanding the mechanism of action and for structure-based drug design.

X-ray Crystallography: This technique can determine the three-dimensional structure of a protein-ligand complex, revealing the precise binding orientation, conformational changes in the protein, and key intermolecular interactions such as hydrogen bonds and hydrophobic contacts. While no crystal structure of this compound bound to a protein target is available, crystal structures of related quinazolinone compounds have been solved, such as 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, which provides structural information on the quinazolinone core. mdpi.com If a protein target for this compound is identified and the complex can be crystallized, X-ray crystallography would be the gold standard for elucidating the binding mode.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a powerful technique for determining the structure of large protein complexes and membrane proteins that are often difficult to crystallize. It has become a central tool in structural biology and drug discovery. Should this compound be found to interact with a large, complex target, Cryo-EM would be a key method for structural investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile technique that can study protein-ligand interactions in solution. Chemical shift perturbation mapping, for example, can identify the binding site on a protein by monitoring changes in the NMR signals of the protein's amino acids upon addition of the ligand. researchgate.net NMR can also be used to determine the structure of the complex and to study the dynamics of the interaction. researchgate.netmdpi.com NMR data is available for a variety of 2-phenylquinazolin-4(3H)-one derivatives, which could serve as a reference for future studies on this compound. rsc.orgacgpubs.org

Potential Applications Beyond Traditional Medicinal Chemistry for 5 Methoxy 2 Phenylquinazolin 4 3h One

Development as Chemical Probes for Cellular and Molecular Biology Research

The quinazolinone framework is an excellent starting point for the design of small-molecule fluorescent probes. nih.gov These probes are invaluable tools in cellular and molecular biology, allowing for the visualization and tracking of specific biological targets and processes in real-time. The general strategy involves linking the quinazolinone core, which can act as a fluorophore, to a pharmacophore that recognizes a specific biological target, such as a receptor or enzyme. nih.gov

Quinazolinone derivatives have been successfully developed as fluorescent probes for various biological targets, including α1-adrenergic receptors. nih.gov In these probes, the quinazolinone moiety provides the structural basis for target recognition, while an attached fluorophore like coumarin (B35378) or fluorescein (B123965) provides the means of detection. nih.gov This modular design allows for the fine-tuning of both binding affinity and fluorescent properties.

Research into quinazolinone-based fluorophores has shown that their emission spectra can be tuned across a wide range, from blue to red, by modifying the substituents on the quinazoline (B50416) ring. rsc.orgrsc.orgresearchgate.net For instance, the introduction of various amino donors at different positions on the quinazoline core can significantly alter the photophysical properties, including the Stokes shift and quantum yield. rsc.orgresearchgate.net Some derivatives have demonstrated high quantum yields, exceeding 80%, and significant Stokes shifts, which are desirable properties for biological imaging to minimize background interference. rsc.orgrsc.orgresearchgate.net

Furthermore, certain quinazolinone-based probes have been designed to be environmentally sensitive, with their fluorescence properties changing in response to factors like solvent polarity, pH, or viscosity. rsc.org This has led to the development of probes that can target specific organelles within a cell, such as mitochondria or lysosomes, and report on their local environment. rsc.org For example, some probes show enhanced fluorescence in viscous environments, a feature that can be exploited to monitor changes in cellular viscosity associated with disease states. rsc.org

While specific studies on 5-Methoxy-2-phenylquinazolin-4(3H)-one as a chemical probe are not yet widely published, the extensive research on related quinazolinone derivatives strongly suggests its potential in this area. The methoxy (B1213986) and phenyl groups on its structure could be further functionalized to attach specific targeting moieties or to fine-tune its inherent fluorescent properties.

Table 1: Photophysical Properties of Selected Quinazolinone-Based Fluorophores

Compound TypeExcitation Wavelength (nm)Emission Wavelength (nm)Stokes Shift (nm)Quantum Yield (%)
4-amino-quinazoline derivativeNot Specified4504787.59
7-amino-quinazoline derivativeNot Specified4585843.32
Coumarin-quinazoline hybridNot SpecifiedNot SpecifiedNot Specifiedup to 42
Viscosity-sensitive quinazolinone probe420-540500-600Not SpecifiedNot Specified

This table presents a summary of photophysical data from various studies on quinazolinone derivatives to illustrate their potential as fluorophores. nih.govrsc.orgrsc.org

Exploration of Potential in Materials Science or Catalyst Design

The application of quinazolinone derivatives is also being explored in the realm of materials science and catalysis, leveraging their structural and electronic properties. researchgate.netnih.gov

In materials science, the luminescent properties of quinazolinones are of particular interest. researchgate.netrsc.org Their strong fluorescence in both solution and solid states, such as in thin films and nanoparticles, makes them candidates for use in organic light-emitting diodes (OLEDs). rsc.orgrsc.orgresearchgate.net The ability to tune the emission color by chemical modification is a significant advantage for developing new display and lighting technologies. rsc.orgresearchgate.net Additionally, the thermal stability of these compounds is a crucial factor for their application in electronic devices. rsc.org Some quinazolinone derivatives have also been noted for their mechanochromic properties, where their fluorescence color changes in response to mechanical stimuli like grinding, opening up possibilities for their use in sensors and smart materials. rsc.orgrsc.orgresearchgate.net

The quinazolinone scaffold is also being investigated for its role in catalysis. Transition metal complexes involving quinazolinone-based ligands have been synthesized and studied. mdpi.com The nitrogen atoms in the quinazoline ring can coordinate with metal centers, potentially influencing the catalytic activity and selectivity of the complex. Palladium-catalyzed and copper-catalyzed reactions are commonly used for the synthesis of quinazoline derivatives, and in some cases, the quinazolinone product itself could potentially modulate the catalytic cycle. nih.govmdpi.com

While the direct use of this compound as a catalyst or in a material has not been extensively reported, the broader research on quinazolinones provides a strong foundation for such explorations. Its structure could be incorporated into larger polymer chains to create new functional materials with tailored optical or electronic properties. Furthermore, it could serve as a ligand for the development of novel catalysts for a variety of organic transformations. The synthesis of quinazolinones often involves metal catalysts, and understanding the interaction between the catalyst and the quinazolinone product could lead to the design of more efficient catalytic systems. mdpi.commdpi.com

Conclusion and Future Research Perspectives on 5 Methoxy 2 Phenylquinazolin 4 3h One

Synthesis of Key Research Findings and Current Understanding of 5-Methoxy-2-phenylquinazolin-4(3H)-one

The core structure of this compound belongs to the broader family of 2-phenylquinazolin-4(3H)-ones, which have been the subject of extensive research. The synthesis of the quinazolinone skeleton can be achieved through various established methods. A common approach involves the condensation of an appropriately substituted anthranilic acid or its derivatives with an amide. For instance, the Niementowski reaction, which utilizes the condensation of anthranilic acid with amides, is a well-established method for forming the 4(3H)-quinazolinone ring system. nih.gov More contemporary methods often employ microwave irradiation to improve reaction times and yields. nih.gov

While specific studies focusing solely on this compound are limited, research on closely related analogs provides valuable insights into its potential biological activities. For example, derivatives of 2-phenylquinazolin-4(3H)-one have demonstrated significant cytotoxic activities against various human tumor cell lines. nih.gov Some of these compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. nih.govnih.gov

Furthermore, the introduction of a methoxy (B1213986) group on the quinazolinone ring has been explored in the context of developing targeted therapies. For instance, 5,7-dimethoxy-2-phenylquinazolin-4(3H)-one has been investigated for its dual inhibitory activity against poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4), both of which are key targets in breast cancer therapy. nih.gov This suggests that the 5-methoxy substitution could play a crucial role in the compound's interaction with specific biological targets.

Research into other methoxy-substituted quinazolinones has also highlighted their potential as anticancer agents. For example, some 2-substituted quinazolinones with methoxyphenyl groups have shown antiproliferative activity against a range of cancer cell lines. nih.govmdpi.com The position of the methoxy group on the phenyl ring can significantly influence the cytotoxic activity of these compounds. nih.gov Additionally, certain methoxy-containing quinazolinone derivatives have been evaluated for their antioxidant properties. mdpi.com

The table below summarizes the biological activities observed in studies of closely related methoxy-substituted 2-phenylquinazolin-4(3H)-one derivatives.

Compound/DerivativeBiological ActivityReference
5,7-dimethoxy-2-phenylquinazolin-4(3H)-oneDual inhibitor of PARP1 and BRD4 nih.gov
2-phenylquinazolin-4(3H)-one derivativesCytotoxic against human tumor cell lines, induce apoptosis nih.govmdpi.com
2-styrylquinazolin-4(3H)-ones (methoxy substituted)Broad-spectrum cytotoxic compounds, tubulin polymerization inhibition nih.gov
2-(2-hydroxy-5-methoxyphenyl)quinazolin-4(3H)-oneAntioxidant properties mdpi.com

Identification of Remaining Research Gaps, Challenges, and Unanswered Questions for this compound

Despite the promising biological activities of the broader quinazolinone class, there are significant research gaps specifically concerning this compound.

A primary gap is the lack of dedicated studies on the synthesis and biological evaluation of this specific compound. While general synthetic methods for the quinazolinone scaffold exist, optimized and scalable synthesis protocols for this compound have not been extensively reported.

The precise mechanism of action of this compound remains largely unelucidated. While related compounds exhibit anticancer properties through mechanisms like PARP inhibition or tubulin polymerization disruption, it is unknown if the 5-methoxy derivative shares these or possesses a novel mechanism.

Furthermore, a comprehensive understanding of the structure-activity relationship (SAR) for the 5-methoxy substitution is needed. Key unanswered questions include:

How does the 5-methoxy group influence the compound's binding affinity and selectivity for various biological targets?

What is the impact of the 5-methoxy group on the compound's pharmacokinetic and pharmacodynamic properties?

Are there synergistic or antagonistic effects when combined with other substitutions on the quinazolinone or phenyl rings?

The development of resistance to existing anticancer drugs is a major clinical challenge. Whether this compound can overcome known resistance mechanisms is an important and unanswered question.

Proposed Future Research Directions for the Advanced Exploration and Optimization of this compound

To fully realize the therapeutic potential of this compound, several future research directions are proposed:

Focused Synthesis and Characterization: Development of an efficient and well-characterized synthesis for this compound is a critical first step. This will enable the production of sufficient quantities for comprehensive biological testing.

In-depth Biological Screening: The compound should be screened against a diverse panel of cancer cell lines to identify its spectrum of activity. Further mechanistic studies should then be conducted on the most sensitive cell lines to determine its mode of action, including its effects on cell cycle, apoptosis, and specific signaling pathways.

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and computational modeling, the specific molecular target(s) of this compound should be identified and validated. This is crucial for understanding its mechanism of action and for rational drug design.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study should be undertaken by synthesizing a library of analogs with modifications at various positions of the quinazolinone and phenyl rings, while retaining the 5-methoxy group. This will help in understanding the key structural features required for optimal activity and selectivity.

Pharmacokinetic Profiling: In vitro and in vivo studies are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This information is vital for its potential development as a drug candidate.

Strategic Implications for Rational Drug Design and Lead Optimization Based on the this compound Scaffold

The this compound scaffold holds significant promise for rational drug design and lead optimization. The quinazolinone core is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.com

The presence of the 5-methoxy group offers a key vector for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. For instance, the methoxy group can influence the electronic and steric properties of the molecule, potentially leading to improved interactions with target proteins.

Lead optimization strategies could involve:

Bioisosteric Replacement: Replacing the methoxy group with other functional groups of similar size and electronic properties to fine-tune activity and reduce potential metabolic liabilities.

Introduction of Additional Functional Groups: Adding substituents to the phenyl ring or at the N-3 position of the quinazolinone ring to explore new binding interactions and improve physicochemical properties.

Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities.

Computational modeling and docking studies will be invaluable in guiding these design efforts, allowing for the prediction of binding affinities and the rational selection of synthetic targets. The insights gained from studying this compound can pave the way for the development of a new generation of quinazolinone-based therapeutics with improved efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-Methoxy-2-phenylquinazolin-4(3H)-one?

  • Methodology :

  • Route 1 : React 2-amino-5-methoxybenzamide with benzaldehyde in acetic acid and methanol under reflux. Yield: 86%, with characterization via ¹H/¹³C NMR and LC-MS .
  • Route 2 : Condense 3-amino-2-phenylquinazolin-4(3H)-one derivatives with substituted aldehydes (e.g., anisaldehyde) in glacial acetic acid and sodium acetate. Yield: 69%, with IR spectroscopy and elemental analysis for validation .
    • Key Considerations : Optimize reaction time (8–12 hours) and purification (recrystallization from DMF or methanol) to improve yield and purity.

Q. How is structural confirmation of this compound achieved?

  • Techniques :

  • NMR : ¹H NMR (DMSO-d₆) δ 3.92 (s, OCH₃), 7.3–8.2 ppm (aromatic protons) .
  • IR : Peaks at 1687 cm⁻¹ (C=O) and 1175 cm⁻¹ (C-O) confirm functional groups .
  • Elemental Analysis : Match calculated vs. experimental values (e.g., C: 66.07% vs. 65.94%) to validate purity .

Q. What are the stability and storage recommendations for this compound?

  • Stability : Store in airtight containers at –20°C to prevent oxidation or hydration. Avoid prolonged exposure to light .
  • Handling : Use EN 374-certified gloves and respiratory protection in poorly ventilated areas to minimize occupational hazards .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of quinazolin-4(3H)-one derivatives?

  • SAR Insights :

  • Anticholinesterase Activity : Introducing amino acid/dipeptide residues at the quinazolinone core enhances inhibition of acetylcholinesterase (AChE). For example, 6,7-dimethoxy derivatives show IC₅₀ values <10 µM in Ellman’s assay .
  • Antiamyloid Activity : Substitutions at the 2-phenyl group (e.g., triazolyl or thiadiazole moieties) improve β-amyloid aggregation inhibition, measured via Congo red binding assays .
    • Design Strategy : Prioritize electron-withdrawing groups (e.g., Cl, F) at the phenyl ring to enhance binding to hydrophobic enzyme pockets .

Q. How can analytical discrepancies (e.g., elemental analysis mismatches) be resolved?

  • Case Study : A 0.13% deviation in carbon content (calculated 66.07% vs. found 65.94%) may arise from hydration or residual solvents.
  • Solutions :

  • Perform thermogravimetric analysis (TGA) to detect moisture.
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular ion purity .

Q. What in vitro assays are suitable for evaluating anticholinesterase activity?

  • Ellman’s Assay Protocol :

Incubate AChE with 5,5'-dithiobis-2-nitrobenzoic acid (DTNB) and substrate (acetylthiocholine).

Measure absorbance at 412 nm to quantify thiocholine-DTNB complex formation.

Triplicate testing reduces variability (RSD <5%) .

  • Data Interpretation : IC₅₀ values <10 µM indicate high potency for Alzheimer’s drug candidates .

Q. What strategies improve synthetic yield and scalability?

  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation.
  • Solvent Optimization : Replace methanol with ethanol for safer large-scale synthesis .
  • Yield Comparison :

MethodReactantsYield
Acetic acid/MeOH reflux2-amino-5-methoxybenzamide + PhCHO86%
Glacial acetic acid/NaOAc3-amino derivative + anisaldehyde69%

Q. How can computational modeling guide quinazolin-4(3H)-one drug design?

  • QSAR Studies : Correlate substituent electronegativity with AChE binding affinity (R² >0.85) .
  • Molecular Docking : Simulate interactions with AChE’s catalytic triad (Ser203, His447, Glu334) to prioritize substituents with hydrogen-bonding capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.